3-Dimethylamino-psi-saccharin
Beschreibung
Eigenschaften
CAS-Nummer |
22716-43-4 |
|---|---|
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
N,N-dimethyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2O2S/c1-11(2)9-7-5-3-4-6-8(7)14(12,13)10-9/h3-6H,1-2H3 |
InChI-Schlüssel |
GTLJDAHQXYGVCG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NS(=O)(=O)C2=CC=CC=C21 |
Kanonische SMILES |
CN(C)C1=NS(=O)(=O)C2=CC=CC=C21 |
Andere CAS-Nummern |
22716-43-4 |
Synonyme |
3-dimethylamino-psi-saccharin |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3-Dimethylamino-psi-saccharin (C9H10N2O2S) is characterized by its unique chemical structure, which includes a dimethylamino group that enhances its solubility and sweetness profile compared to traditional saccharin. The compound's structure allows for increased interaction with taste receptors, making it a candidate for use as a sweetener in food products.
Sweetening Agent in Food Products
One of the primary applications of 3-Dimethylamino-psi-saccharin is as a sweetening agent. It is used to impart sweetness to various food products without the caloric content associated with sugar.
Advantages:
- Enhanced Sweetness: Studies indicate that 3-Dimethylamino-psi-saccharin exhibits a sweetness level significantly higher than that of sucrose, making it effective in low-calorie formulations .
- Masking Aftertaste: Research has shown that incorporating this compound can help mask the aftertaste commonly associated with saccharin, improving the overall flavor profile of sweetened products .
Pharmaceutical Applications
The pharmaceutical industry has also recognized the potential of 3-Dimethylamino-psi-saccharin, particularly due to its role as a proteolytic enzyme inhibitor.
Case Study: Proteolytic Enzyme Inhibition
- Mechanism: The compound has been found to inhibit serine proteases, which are enzymes implicated in various degenerative diseases such as emphysema and rheumatoid arthritis .
- Clinical Relevance: Its application in drug formulations could provide therapeutic benefits by reducing inflammation and tissue damage associated with these conditions.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of 3-Dimethylamino-psi-saccharin, suggesting its potential use as an antimicrobial agent in both food preservation and pharmaceutical formulations.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Salmonella enterica | 40 µg/mL |
This table summarizes the minimum inhibitory concentrations required to prevent the growth of various pathogens, indicating the compound's effectiveness as an antimicrobial agent.
Research on Long-Term Effects
Research into the long-term effects of saccharin consumption, including derivatives like 3-Dimethylamino-psi-saccharin, has highlighted potential metabolic impacts. For instance, studies have shown alterations in body weight and serum glucose levels among subjects consuming saccharin over extended periods .
Findings:
- Increased body weight was observed in treated groups after prolonged exposure.
- Changes in serum glucose and albumin levels were also noted, suggesting metabolic implications that warrant further investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
While none of the provided evidence explicitly lists 3-Dimethylamino-psi-saccharin, insights can be drawn from analogous compounds and methodologies:
Methodological Insights from 2D vs. 3D Comparisons
emphasizes that 2-D similarity searches excel at identifying chemical analogs (e.g., saccharin derivatives with shared functional groups), while 3-D similarity captures molecules with analogous shape and binding feature orientations . For 3-Dimethylamino-psi-saccharin, this implies:
- 2-D Analysis: Likely identifies saccharin derivatives with dimethylamino or psi-configurations.
- 3-D Analysis : Could reveal compounds with similar steric bulk or hydrogen-bonding patterns, even if structurally divergent.
Predictive Modeling and Limitations
Vorbereitungsmethoden
Biocatalyst System Design
The enzymatic cascade employs KRED for stereoselective reduction of the ketone intermediate, 3-dimethylamino-1-(thiophene-2-yl)-1-acetone, while GDH regenerates the NADPH cofactor using glucose as a sacrificial substrate. This dual-enzyme system eliminates the need for exogenous cofactor addition, reducing costs and simplifying downstream processing. Key parameters include:
Reaction Optimization
The process operates under mild conditions (pH 6.8–7.0, 25–35°C), enhancing enzyme stability and product yield. A representative protocol involves:
-
Substrate Charging : 10 g of 3-dimethylamino-1-(thiophene-2-yl)-1-acetone hydrochloride and 15 g glucose in 100 mL triethanolamine buffer (pH 7.0).
-
Catalyst Addition : 200 mg KRED and 400 mg GDH initiate the reaction, maintained at 30°C with pH control via 10% sodium carbonate.
-
Process Monitoring : High-performance liquid chromatography (HPLC) tracks conversion, typically reaching >98% in 22–24 hours.
Table 1 : Enzymatic Synthesis Performance Metrics
| Parameter | Value |
|---|---|
| Conversion Efficiency | >98% |
| Optical Purity (ee) | 99.9% |
| Isolated Yield | 76–79% |
| Purity Post-Crystallization | 99.44–99.67% |
Post-reaction workup involves alkaline adjustment (pH 10–12), toluene extraction, and crystallization from ethyl acetate/hexane, yielding 7.6 g of product per 10 g substrate.
Chemical Synthesis: Traditional Approaches and Limitations
While enzymatic methods dominate recent literature, early routes to 3-dimethylamino-psi-saccharin analogs relied on multistep organic synthesis. A 1997 patent outlining saccharin production from phthalic anhydride provides context for derivative synthesis, though direct methods for the dimethylamino variant remain less documented.
Sulfonation and Amidation Sequences
Hypothetical chemical routes may involve:
-
Sulfonation : Introduction of the sulfonamide group via chlorosulfonation of o-xylene derivatives.
-
Amination : Reaction with dimethylamine under nucleophilic substitution conditions.
-
Cyclization : Acid-catalyzed ring closure to form the isothiazole-1,1-dioxide core.
However, these methods often suffer from low regioselectivity, requiring extensive purification and generating toxic byproducts like acetone.
Comparative Analysis of Methodologies
Table 2 : Enzymatic vs. Chemical Synthesis
The enzymatic route’s adherence to green chemistry principles—avoiding heavy metals, halogenated solvents, and high-energy conditions—positions it as the preferred method for large-scale production.
Process Intensification and Scaling
Continuous Flow Bioreactors
Recent adaptations of the enzymatic process into continuous flow systems demonstrate:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Dimethylamino-psi-saccharin to improve yield and purity?
- Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, orthogonal array testing (e.g., Taguchi methods) can identify critical factors influencing yield. Purity can be monitored via HPLC with UV-Vis detection, referencing retention time and peak area against standards. Post-synthesis purification steps (e.g., recrystallization or column chromatography) should be validated using spectroscopic techniques (NMR, FTIR) to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing the structural and functional properties of 3-Dimethylamino-psi-saccharin?
- Methodological Answer: Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon environments to confirm substituent positions (e.g., dimethylamino group).
- Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD): Resolve crystallographic structure for absolute configuration analysis.
- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres.
Cross-validate results with computational simulations (e.g., DFT for spectral predictions) to resolve ambiguities .
Q. How should researchers design stability studies for 3-Dimethylamino-psi-saccharin under varying storage conditions?
- Methodological Answer: Conduct accelerated stability testing under ICH Q1A guidelines:
- Expose samples to elevated temperatures (40°C ± 2°C), humidity (75% RH ± 5%), and light (per ICH Q1B).
- Monitor degradation via HPLC-UV or LC-MS at predefined intervals (0, 1, 3, 6 months).
- Quantify degradation products using calibration curves and assess kinetic models (zero/first-order) to predict shelf life. Include control samples stored at -20°C for baseline comparison .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the molecular interactions of 3-Dimethylamino-psi-saccharin with biological targets?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with saccharin-binding enzymes) over 100+ ns trajectories to identify stable conformations.
- Free Energy Perturbation (FEP): Quantify binding free energies for mutagenesis studies.
Validate computational results with in vitro assays (e.g., SPR or ITC for binding constants) .
Q. What strategies are effective in resolving contradictory data regarding the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer:
- Solubility: Compare results across solvents (e.g., DMSO vs. aqueous buffers) using shake-flask or nephelometry methods. Adjust pH to mimic physiological conditions and assess ionization effects (Henderson-Hasselbalch equation).
- Bioavailability: Conduct parallel in vitro (Caco-2 permeability assays) and in vivo (rodent pharmacokinetic studies) tests. Use LC-MS/MS to quantify plasma concentrations and calculate AUC ratios. Discrepancies may arise from species-specific metabolism or formulation excipients .
Q. How can researchers mechanistically explain unexpected byproduct formation during the synthesis of 3-Dimethylamino-psi-saccharin?
- Methodological Answer:
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to detect intermediates.
- Isolation and Characterization: Purify byproducts via preparative HPLC and analyze with high-resolution MS/MS and 2D NMR.
- Mechanistic Proposals: Propose pathways (e.g., nucleophilic substitution vs. elimination) and validate via isotopic labeling (e.g., deuterated reagents) or kinetic isotope effects .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for reconciling variability in bioactivity data across independent studies?
- Methodological Answer: Apply meta-analysis frameworks:
- Standardization: Normalize data using Z-scores or effect sizes (Cohen’s d).
- Heterogeneity Testing: Use Q-statistics or I² indices to quantify variability.
- Subgroup Analysis: Stratify by experimental conditions (e.g., cell lines, assay protocols).
Address publication bias via funnel plots or Egger’s regression .
Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Methodological Answer: Investigate confounding factors:
- In vitro: Check cell culture conditions (e.g., serum concentration, passage number) and assay interference (e.g., compound autofluorescence).
- In vivo: Consider pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance).
Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Validate with ex vivo histopathology and biomarker analysis .
Tables for Key Methodological Comparisons
| Parameter | Basic Approach | Advanced Approach |
|---|---|---|
| Synthesis Yield | Taguchi DoE with ANOVA | Response Surface Methodology (RSM) |
| Degradation Analysis | HPLC-UV with peak integration | LC-HRMS coupled with multivariate analysis |
| Binding Affinity | SPR or ITC | FEP/MD simulations with alchemical free energy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
